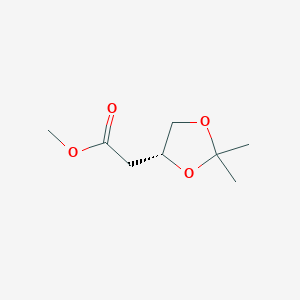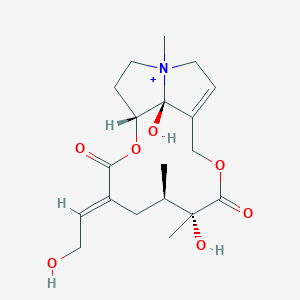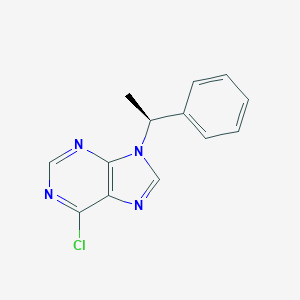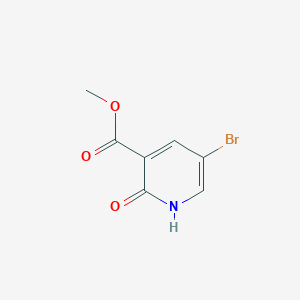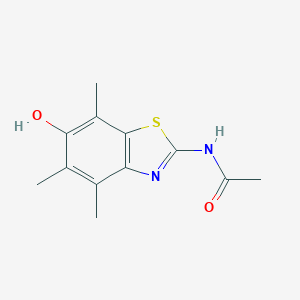
Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant properties. It has also been shown to enhance the activity of certain proteins involved in plant growth and stress response, leading to its potential applications in agriculture.
生化学的および生理学的効果
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its potential as a therapeutic agent for diseases such as cancer and arthritis. In vivo studies have shown that it can enhance plant growth and resistance to stressors such as drought and pests. It has also been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
実験室実験の利点と制限
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has several advantages and limitations for lab experiments. Its synthesis method is relatively straightforward, making it readily available for research purposes. It has also been shown to have multiple potential applications in various fields, providing researchers with a wide range of opportunities for investigation. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its potential applications in medicine and agriculture require further investigation to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. In medicine, further investigation is needed to determine its potential as a therapeutic agent for diseases such as cancer and arthritis. In agriculture, research could focus on its potential applications in enhancing plant growth and resistance to stressors such as drought and pests. In environmental science, further investigation is needed to determine its potential as a water treatment agent. Additionally, further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
In conclusion, Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. Its synthesis method is relatively straightforward, and it has multiple potential applications, providing researchers with a wide range of opportunities for investigation. Further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
合成法
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be synthesized through a multistep process. The first step involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with 1,2-dibromoethane to form 2-(2-bromoethylamino)-4,5,7-trimethylbenzothiazole. This intermediate is then reacted with sodium hydroxide and chloroacetamide to yield Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
科学的研究の応用
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and arthritis. In agriculture, it has been studied for its ability to enhance plant growth and resistance to stressors such as drought and pests. In environmental science, it has been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
特性
CAS番号 |
120164-65-0 |
|---|---|
製品名 |
Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
分子式 |
C12H14N2O2S |
分子量 |
250.32 g/mol |
IUPAC名 |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-5-6(2)10(16)7(3)11-9(5)14-12(17-11)13-8(4)15/h16H,1-4H3,(H,13,14,15) |
InChIキー |
ZSWMLKRBFROSEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
同義語 |
Acetamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



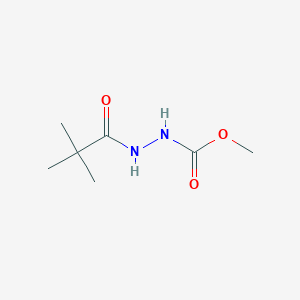

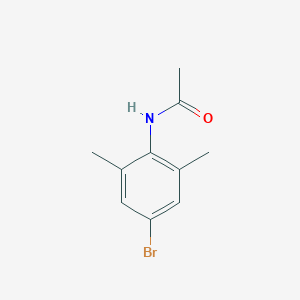
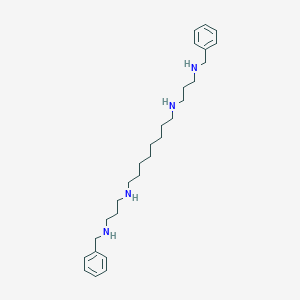
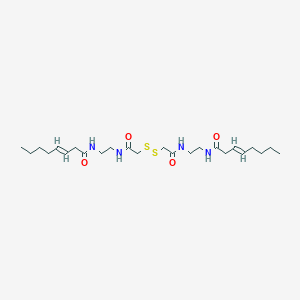

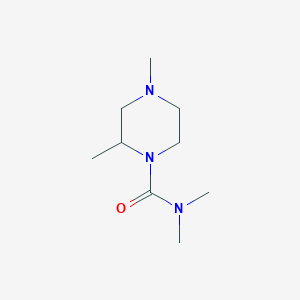
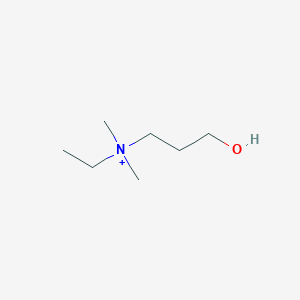
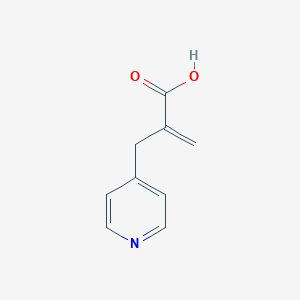
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
